2-Methyldecanenitrile
Overview
Description
2-Methyldecanenitrile is an organic compound with the molecular formula C11H21N. It is known for its intense peach-like aroma with lactonic (milky/creamy) and fruity undertones. This compound is widely used in the fragrance industry due to its effectiveness at low concentrations and its stability across a wide pH range .
Mechanism of Action
Target of Action
2-Methyldecanenitrile is primarily used in the perfume composition . . Nitrile-containing pharmaceuticals have been found to have a broad range of clinical applications, with more than 30 such pharmaceuticals approved by the FDA . The nitrile group can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
Nitrile-containing compounds often interact with their targets through the nitrile group, which can form hydrogen bonds with amino acid residues in the target proteins . This interaction can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Nitrile-containing compounds can affect a wide range of biochemical pathways, depending on their specific targets
Pharmacokinetics
The nitrile group can improve the pharmacokinetic profile of parent drugs
Result of Action
Nitrile-containing compounds can have a wide range of effects, depending on their specific targets and modes of action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound
Preparation Methods
2-Methyldecanenitrile can be synthesized using various methods. One common approach involves the reaction of 2-methyl-1-decanol with a nitrile-forming reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve the use of renewable materials to preserve natural resources .
Chemical Reactions Analysis
2-Methyldecanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can transform this compound into primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methyldecanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: This compound is used in the fragrance industry to create stable fruity effects in various products, including detergents and perfumes .
Comparison with Similar Compounds
2-Methyldecanenitrile can be compared with other similar compounds, such as:
2-Methylundecanenitrile: This compound has a similar structure but with an additional carbon atom, resulting in slightly different chemical properties and applications.
2-Methylnonanitrile: With one less carbon atom, this compound has different physical and chemical characteristics compared to this compound.
2-Methylheptanenitrile: This compound has a shorter carbon chain, leading to distinct differences in its reactivity and uses.
The uniqueness of this compound lies in its specific balance of carbon chain length and nitrile functionality, which contributes to its desirable aromatic properties and stability .
Properties
IUPAC Name |
2-methyldecanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSGXMQGQGBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867819 | |
Record name | Decanenitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69300-15-8 | |
Record name | 2-Methyldecanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69300-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyldecanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069300158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanenitrile, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanenitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyldecanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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